molecular formula C13H14LiNO4S B2639489 Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate CAS No. 2193064-61-6

Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate

Cat. No. B2639489
CAS RN: 2193064-61-6
M. Wt: 287.26
InChI Key: AKABVLTZYBLDGP-UHFFFAOYSA-M
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Description

Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate, commonly known as lithium indoxyl sulfate, is a chemical compound with the molecular formula C14H17LiNO5S. It is a white crystalline powder that is soluble in water and ethanol. Lithium indoxyl sulfate is an important reagent in organic chemistry and is widely used in scientific research.

Mechanism of Action

The mechanism of action of lithium indoxyl sulfate is based on the oxidation of alcohols to aldehydes or ketones. The reaction takes place by the transfer of an oxygen atom from the sulfate group to the alcohol substrate. The resulting intermediate is then hydrolyzed to give the corresponding aldehyde or ketone. The overall reaction can be represented as follows:
RCH2OH + LiOC6H4SO3 → RCHO + LiSO4 + H2O
Biochemical and Physiological Effects
Lithium indoxyl sulfate does not have any direct biochemical or physiological effects. However, it is used as a reagent in the synthesis of indole derivatives, which have important biological activities. For example, indole derivatives have been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, some indole derivatives are used as neurotransmitters in the central nervous system.

Advantages and Limitations for Lab Experiments

Lithium indoxyl sulfate has several advantages for lab experiments. It is a mild and selective oxidizing agent that can be used for the conversion of alcohols to aldehydes or ketones. It is also a dehydrating agent that can be used for the synthesis of lactones and lactams. In addition, it is a versatile reagent that can be used for the synthesis of indole derivatives with important biological activities.
However, lithium indoxyl sulfate also has some limitations. It is not a very strong oxidizing agent and may not be suitable for the oxidation of some alcohols. In addition, it is a relatively expensive reagent and may not be practical for large-scale synthesis.

Future Directions

There are several future directions for the use of lithium indoxyl sulfate in scientific research. One direction is the synthesis of new indole derivatives with novel biological activities. Another direction is the development of new synthetic methodologies using lithium indoxyl sulfate as a reagent. For example, the use of lithium indoxyl sulfate in the synthesis of heterocycles and natural products is an area of active research.
Conclusion
Lithium indoxyl sulfate is an important reagent in organic chemistry and is widely used in scientific research. It is a mild and selective oxidizing agent that can be used for the conversion of alcohols to aldehydes or ketones. It is also a dehydrating agent that can be used for the synthesis of lactones and lactams. In addition, it is a versatile reagent that can be used for the synthesis of indole derivatives with important biological activities. Further research is needed to explore the full potential of lithium indoxyl sulfate in synthetic organic chemistry and medicinal chemistry.

Synthesis Methods

Lithium indoxyl sulfate can be synthesized by the reaction of indoxyl sulfate with lithium hydroxide. The reaction takes place in anhydrous ethanol at room temperature. The product is obtained as a white crystalline powder after filtration and drying. The overall reaction can be represented as follows:
C8H6NO4S + LiOH → C14H17LiNO5S + H2O

Scientific Research Applications

Lithium indoxyl sulfate is a versatile reagent in organic chemistry and is widely used in scientific research. It is used as a mild and selective oxidizing agent for the conversion of alcohols to aldehydes or ketones. It is also used as a dehydrating agent for the synthesis of lactones and lactams. In addition, lithium indoxyl sulfate is used as a reagent for the synthesis of indole derivatives, which have important biological activities.

properties

IUPAC Name

lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S.Li/c1-13(2,3)18-12(15)14-10-7-5-4-6-9(10)8-11(14)19(16)17;/h4-8H,1-3H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKABVLTZYBLDGP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14LiNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1H-indole-2-sulfinate

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